molecular formula C12H14O B6152011 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde CAS No. 129479-86-3

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B6152011
CAS No.: 129479-86-3
M. Wt: 174.24 g/mol
InChI Key: CXGQYHJVSLVHPE-UHFFFAOYSA-N
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Description

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene followed by oxidation to introduce the aldehyde group. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and oxidation processes. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride (FeCl3)

Major Products Formed

    Oxidation: 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

    Reduction: 1-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms.

Comparison with Similar Compounds

1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be compared with other similar compounds such as:

    1-methyl-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in oxidation and reduction reactions.

    1,2,3,4-tetrahydronaphthalene-1-carbaldehyde: Lacks the methyl group, which can affect its reactivity and physical properties.

    1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: The oxidized form of the aldehyde, with different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a partially hydrogenated naphthalene ring with both a methyl and an aldehyde group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGQYHJVSLVHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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